Lipophilicity Fine-Tuning: 4-Fluoro Provides Intermediate LogP Between Non-Halogenated and 4-Chloro/4-Bromo Analogs
The 4-fluoro substituent yields a LogP value of 1.55–1.59, which is approximately 0.46 units lower than the 4-chloro analog and 0.63–0.66 units lower than the 4-bromo analog. This intermediate lipophilicity is often optimal for balancing membrane permeability and aqueous solubility in drug candidates [1][2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.55–1.59 |
| Comparator Or Baseline | 4-Chlorothiophene-3-carboxylic acid (LogP 2.02); 4-Bromothiophene-3-carboxylic acid (LogP 2.18–2.21); 4-Methylthiophene-3-carboxylic acid (LogP 1.75–1.85); Thiophene-3-carboxylic acid (LogP 1.23–1.50) |
| Quantified Difference | ΔLogP (4-F vs. 4-Cl) = −0.46; ΔLogP (4-F vs. 4-Br) = −0.63 to −0.66; ΔLogP (4-F vs. 4-Me) = −0.20 to −0.26; ΔLogP (4-F vs. H) = +0.05 to +0.36 |
| Conditions | Calculated values from vendor databases and QSPR models (ChemAxon, ACD/Labs) |
Why This Matters
Selecting the 4-fluoro building block allows formulators to achieve a specific, mid-range lipophilicity profile without the added molecular weight or metabolic liabilities of chlorine or bromine.
- [1] Chemhui. 4-Fluorothiophene-3-carboxylic acid (LogP 1.58540). CAS 78071-32-6. View Source
- [2] Chembase. 4-Bromothiophene-3-carboxylic acid (LogP 2.18–2.21) and 4-Methylthiophene-3-carboxylic acid (LogP 1.75–1.85). View Source
